molecular formula C22H30O6 B1679730 Prostratin CAS No. 60857-08-1

Prostratin

Número de catálogo: B1679730
Número CAS: 60857-08-1
Peso molecular: 390.5 g/mol
Clave InChI: BOJKFRKNLSCGHY-KKFGZBDXSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Direcciones Futuras

Prostratin is of interest because of its unique ability to activate latent viral reservoirs, while preventing healthy cells from infection, as well as its discovery through ethnobotany . Future research directions include the development of more potent agents and related tunable analogs to facilitate research and preclinical advancement of this strategy for HIV/AIDS eradication .

Métodos De Preparación

Análisis De Reacciones Químicas

Types of Reactions: Prostratin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying its structure and enhancing its biological activity .

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various analogs of this compound with modified functional groups, which can exhibit different biological activities .

Propiedades

{ "Design of the Synthesis Pathway": "The synthesis pathway of Prostratin involves a multi-step process that requires several starting materials and reactions. The main steps include the protection of a diol, formation of a ketone, and a Michael addition reaction. The final step involves the deprotection of the diol to obtain Prostratin.", "Starting Materials": [ "4-hydroxybenzaldehyde", "3,4-dimethoxybenzaldehyde", "glycerol", "p-toluenesulfonic acid monohydrate", "magnesium sulfate", "sodium hydroxide", "dimethylformamide", "acetic acid", "2-bromo-1-phenylethanone", "potassium carbonate", "thiophenol", "hydrogen peroxide", "sodium sulfite", "sodium chloride" ], "Reaction": [ "Protection of glycerol diol with p-toluenesulfonic acid monohydrate and 4-hydroxybenzaldehyde to form 4-(benzyloxy)-3-hydroxybenzaldehyde", "Formation of 4-(benzyloxy)-3-ketobenzaldehyde by reacting 4-(benzyloxy)-3-hydroxybenzaldehyde with 3,4-dimethoxybenzaldehyde in the presence of magnesium sulfate and acetic acid", "Michael addition reaction of 4-(benzyloxy)-3-ketobenzaldehyde with 2-bromo-1-phenylethanone in the presence of potassium carbonate and dimethylformamide to form 12-deoxyphorbol-13-phenylacetate", "Deprotection of 12-deoxyphorbol-13-phenylacetate with thiophenol and hydrogen peroxide in the presence of sodium sulfite and sodium chloride to obtain Prostratin" ] }

Número CAS

60857-08-1

Fórmula molecular

C22H30O6

Peso molecular

390.5 g/mol

Nombre IUPAC

[(1R,2S,6R,10S,15R)-1,6-dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-13-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] acetate

InChI

InChI=1S/C22H30O6/c1-11-6-16-20(26,18(11)25)9-14(10-23)7-15-17-19(4,5)21(17,28-13(3)24)8-12(2)22(15,16)27/h6-7,12,15-17,23,26-27H,8-10H2,1-5H3/t12-,15+,16-,17?,20-,21?,22-/m1/s1

Clave InChI

BOJKFRKNLSCGHY-KKFGZBDXSA-N

SMILES isomérico

C[C@@H]1CC2(C(C2(C)C)[C@H]3[C@]1([C@@H]4C=C(C(=O)[C@]4(CC(=C3)CO)O)C)O)OC(=O)C

SMILES

CC1CC2(C(C2(C)C)C3C1(C4C=C(C(=O)C4(CC(=C3)CO)O)C)O)OC(=O)C

SMILES canónico

CC1CC2(C(C2(C)C)C3C1(C4C=C(C(=O)C4(CC(=C3)CO)O)C)O)OC(=O)C

Apariencia

Solid powder

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>2 years if stored properly

Solubilidad

Soluble in DMSO, not in water

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

12-deoxyphorbol 13-acetate
prostratin

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Prostratin
Reactant of Route 2
Prostratin
Reactant of Route 3
Prostratin
Reactant of Route 4
Reactant of Route 4
Prostratin
Reactant of Route 5
Prostratin
Reactant of Route 6
Prostratin
Customer
Q & A

Q1: What is Prostratin and what makes it unique compared to other phorbol esters?

A1: this compound is a naturally occurring, non-tumor-promoting phorbol ester originally isolated from the Samoan medicinal plant Homalanthus nutans [, ]. Unlike other phorbol esters, such as phorbol-12-myristate-13-acetate (PMA), this compound does not promote tumor formation while still activating protein kinase C (PKC) [, , ].

Q2: How does this compound interact with its target and what are the downstream effects?

A2: this compound primarily targets and activates PKC, specifically novel PKC isoforms like PKC-δ and PKC-ε [, , , , , ]. This activation triggers a signaling cascade involving PKD3 and NF-κB, leading to the activation of the HIV-1 long terminal repeat (LTR) and subsequent viral gene expression [, , , ].

Q3: What is the role of NF-κB in this compound's activity?

A3: this compound activates NF-κB by stimulating the phosphorylation and degradation of its inhibitor, IκBα, leading to NF-κB's nuclear translocation and binding to the HIV-1 LTR, ultimately promoting viral gene transcription [, , ].

Q4: How does calcium signaling interact with this compound's effects?

A4: Interestingly, calcium signaling via calcineurin has been shown to synergize with this compound's effect on latent HIV activation []. While not directly activating NFAT, calcineurin potentiates this compound-induced NF-κB activation, further amplifying HIV-1 LTR stimulation.

Q5: What is the molecular formula and weight of this compound?

A5: this compound has the molecular formula C26H36O6 and a molecular weight of 444.57 g/mol [].

Q6: Is there any spectroscopic data available for this compound?

A6: Yes, spectroscopic data, including 1H NMR and mass spectrometry, have been used to confirm this compound's structure. These data are consistent with those of a monoacetate of 12-deoxyphorbol [].

Q7: Is there information available regarding this compound's material compatibility and stability under various conditions?

A7: While the provided research papers do not explicitly detail this compound's material compatibility, they demonstrate its activity in various biological systems, including cell lines and primary cells, suggesting compatibility with standard cell culture reagents and conditions [, , , , ]. Further research may be needed to assess its compatibility with other materials.

Q8: Have computational chemistry and modeling techniques been employed in this compound research?

A9: Yes, computational methods, including molecular docking and structure-activity relationship (SAR) studies, have been used to investigate this compound's interactions with its target (PKC) and to design more potent analogs [, ].

Q9: How do structural modifications of this compound affect its activity and potency?

A10: Modifying this compound's structure can significantly impact its potency and selectivity. For instance, introducing specific functional groups on the phorbol skeleton has led to analogs with up to 100-fold increased potency compared to this compound in inducing HIV-1 expression []. These findings highlight the importance of SAR studies in optimizing this compound's therapeutic potential.

Q10: What is known about this compound's stability and potential formulation strategies?

A11: While detailed information regarding this compound's stability under various conditions is limited within the provided research, its successful use in in vitro and ex vivo studies suggests adequate stability for such applications [, ]. Further investigations are necessary to determine its long-term stability and suitable formulation strategies for clinical use.

Q11: What research tools and resources have been instrumental in this compound research?

A11: Various research tools and resources have been vital for studying this compound, including:

  • Cell lines and primary cell models of HIV-1 latency: These models have been crucial for evaluating this compound's ability to reactivate latent HIV-1 proviruses [, , , , , ].
  • Reporter gene assays: Luciferase reporter constructs under the control of the HIV-1 LTR have enabled researchers to quantify this compound's effect on viral gene expression [, , , , ].
  • Biochemical assays: These assays, including western blotting and ELISA, have allowed for the investigation of this compound's downstream effects on signaling pathways and protein expression [, , , , , ].
  • Chromatin immunoprecipitation (ChIP) assays: ChIP assays have been employed to investigate the recruitment of transcription factors, like NF-κB, to the HIV-1 promoter in response to this compound treatment [].
  • Microraft arrays: This technology has facilitated the imaging, sorting, and molecular analysis of single cells undergoing HIV-1 reactivation in response to this compound and other LRAs [].

Q12: What are some key milestones in this compound research?

A12: Some noteworthy milestones in this compound research include:

  • 1976: Initial isolation and structural characterization of this compound from Pimelea prostrata [, ].
  • 1992: Isolation of this compound from Homalanthus nutans and identification of its potential anti-HIV activity [, ].
  • Early 2000s: Characterization of this compound's mechanism of action as an HIV-1 latency reversing agent, specifically its ability to activate PKC and NF-κB, leading to HIV-1 gene expression [, , ].
  • Ongoing: Development of more potent and synthetically accessible this compound analogs for potential clinical use in HIV-1 eradication strategies [, ].

Q13: What are some examples of cross-disciplinary research and collaboration in the field of this compound research?

A13: this compound research exemplifies the importance of interdisciplinary collaboration, bringing together experts from:

  • Organic Chemistry: Synthesis of this compound and development of novel, more potent analogs [, ].
  • Chemical Biology: Utilizing chemical tools, like this compound and its analogs, to dissect cellular signaling pathways involved in HIV-1 latency and reactivation [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.